tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
The compound is a type of carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, biocides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through various methods. One common method is the reaction of an amine with a chloroformate or an isocyanate . Another method involves the reaction of amines with carbon dioxide and halides .Molecular Structure Analysis
The molecular structure of carbamates typically consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an amine or amide group . The exact structure of “tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate” could not be found.Chemical Reactions Analysis
Carbamates participate in a variety of chemical reactions. They can be activated by certain groups for the addition of nucleophiles and can be cleaved by acid treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure. They can range from volatile liquids to crystalline solids.Scientific Research Applications
Metabolism and Oxidation Studies
- The metabolism of related carbamate compounds like m-tert.-butylphenyl N-methylcarbamate has been studied in both insects and mice. Such research reveals the hydroxylation of tert.-butyl and N-methyl groups, leading to various phenolic metabolites (Douch & Smith, 1971).
Synthesis and Chemical Reactions
- The synthesis of tert-butyl derivatives has been a focus, for instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, which is an important intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).
- Similarly, studies on α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate have been conducted to explore the synthesis of functionalised carbamates (Ortiz, Guijarro & Yus, 1999).
Deprotection and Environmental Aspects
- Research into the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates, esters, and ethers shows its effectiveness and selectivity in preserving the stereochemical integrity of the substrates (Li et al., 2006).
Crystal Structure and Molecular Interactions
- Studies on isomorphous crystal structures of related carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been conducted to understand the interplay of hydrogen and halogen bonds (Baillargeon et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQZOCFBBXQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate |
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